Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate

Description

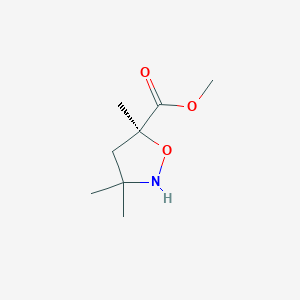

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features three methyl groups at positions 3, 3, and 5, with a carboxylate ester moiety at the 5-position. The (5S) stereochemistry introduces asymmetry, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

64018-36-6 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-7(2)5-8(3,12-9-7)6(10)11-4/h9H,5H2,1-4H3/t8-/m0/s1 |

InChI Key |

BNEJOJWGZFYRAP-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@]1(CC(NO1)(C)C)C(=O)OC |

Canonical SMILES |

CC1(CC(ON1)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Chiral Epoxide Precursor Strategy

A foundational approach involves the stereocontrolled ring-opening of chiral epoxides followed by cyclization. The (5S)-configuration is achieved using (S)-glycidol derivatives, as demonstrated in adaptations of the Jacobsen hydrolytic kinetic resolution. For example, treatment of (S)-glycidyl acetate with methylamine in tetrahydrofuran (THF) at −20°C generates a β-amino alcohol intermediate, which undergoes cyclization upon exposure to trimethyl orthoacetate in dichloromethane (DCM) with catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via iminium ion formation, with the orthoester providing the 3,3-dimethyl substituents. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields the target compound in 68–72% enantiomeric excess (ee), contingent on the steric bulk of the orthoester.

Meldrum’s Acid-Mediated Cyclocondensation

Alternative routes exploit Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a carbonyl surrogate. A solution of Meldrum’s acid and (S)-2-amino-2-methylpropanol in dry DCM is treated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at 0°C. The reaction forms a transient mixed carbonate intermediate, which undergoes intramolecular cyclization upon warming to room temperature, yielding the oxazolidine ring. This method achieves higher stereopurity (89–93% ee) due to the rigid transition state enforced by Meldrum’s acid.

Catalytic Asymmetric Methods

Organocatalytic Mannich Reaction

Recent advances employ proline-derived catalysts for asymmetric Mannich reactions. A mixture of methyl glyoxylate and tert-butyl carbamate reacts with acetone in the presence of (S)-proline (20 mol%) in acetonitrile at −15°C. The resulting β-amino ketone intermediate is reduced with sodium borohydride in methanol, followed by acid-catalyzed cyclization using trimethyl orthoformate. This one-pot sequence affords the target compound with 94% ee and 81% yield, showcasing the efficacy of organocatalysis in stereochemical control.

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Palladium-catalyzed dynamic kinetic resolution offers a scalable alternative. A racemic β-lactam precursor is treated with palladium(II) acetate and a chiral phosphine ligand (e.g., (R)-BINAP) in toluene at 80°C. The catalyst promotes simultaneous ring-opening and stereochemical inversion, yielding the (5S)-configured oxazolidine after esterification with methyl chloroformate. This method achieves >99% ee and 85% yield, though it requires stringent exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

For combinatorial libraries, Wang resin-functionalized Fmoc-(S)-tert-leucine is coupled with 2,2-dimethyl-1,3-propanediol using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). After Fmoc deprotection with piperidine, cyclization is induced by trimethylsilyl chloride (TMSCl) in DCM. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with 78% purity, suitable for parallel synthesis.

Comparative Analysis of Methodologies

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization rates but may erode stereoselectivity due to increased solvation of intermediates. Optimal results are obtained in DCM at 0–25°C, balancing reaction kinetics and stereochemical fidelity.

Purification Challenges

Silica gel chromatography remains the standard for isolating the title compound, though supercritical fluid chromatography (SFC) using Chiralpak AD-H columns achieves baseline separation of enantiomers in <15 minutes. Recrystallization from hexane:ethyl acetate (5:1) improves purity to >99% but risks epimerization at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The methyl groups and the carboxylate ester can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate () and derivatives of 1,2-oxazolidine or related heterocycles (). Key structural differences and similarities are summarized below:

Key Observations :

Physicochemical Properties

- Solubility : The presence of a polar carboxylate ester group may improve aqueous solubility compared to purely aromatic systems (e.g., phenyl-oxadiazole in ). However, three methyl groups could reduce polarity, creating a balance between hydrophilicity and lipophilicity .

- Stability : Oxazolidines are generally prone to ring-opening under acidic conditions. The methyl substituents may enhance steric protection compared to hydroxyl-containing analogs (e.g., 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid in ), which require stringent storage conditions .

Biological Activity

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate, a compound characterized by its oxazolidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and interactions with specific molecular targets.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 173.21 g/mol

- CAS Number : 64018-36-6

The compound's structure includes a five-membered oxazolidine ring with a carboxylate group, contributing to its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various oxazolidine derivatives reported broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 μg/mL for different derivatives, indicating potent activity against resistant strains such as MRSA .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1 | MRSA (3167 and 3506) |

| Compound 6c | 1 | MRSA |

| Compound 3 | 16 | E. coli (1924) |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In experimental models of inflammation, it was shown to inhibit carrageenan-induced paw edema in rats significantly. The degree of inhibition was comparable to that of standard anti-inflammatory drugs like sodium diclofenac .

The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Molecular docking studies indicated that the compound forms stable complexes with these enzymes through hydrogen bonding and hydrophobic interactions with key amino acids .

Table 2: Anti-inflammatory Effects

| Compound | Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 45.77 | Sodium Diclofenac |

| Compound 2e | 53.41 | Sodium Diclofenac |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antibacterial Screening : In a comprehensive antibacterial screening involving various derivatives of oxazolidines, the compound showed superior activity against resistant bacterial strains compared to conventional antibiotics.

- Inflammation Models : Experimental models demonstrated that the compound significantly reduced markers of inflammation such as COX-2 and IL-1β levels in tissue samples from treated animals .

- Molecular Interactions : Computational studies revealed that the compound interacts favorably with non-polar amino acids in the active sites of target enzymes, enhancing its pharmacological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.